N-(4-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
N-(4-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic nicotinamide derivative featuring a pyridine core substituted with a 4-chlorobenzylamine group at the 2-position and a tetrahydro-2H-pyran-4-yl methoxy group at the 6-position. This compound has garnered attention in medicinal chemistry for its antibacterial properties, particularly against Gram-positive pathogens such as Staphylococcus aureus (MIC = 0.5 μg/mL) . Its design integrates hydrophobic (4-chlorobenzyl) and polar (tetrahydro-2H-pyran-4-yl methoxy) moieties to balance solubility and membrane permeability.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-4-1-14(2-5-17)11-22-19(23)16-3-6-18(21-12-16)25-13-15-7-9-24-10-8-15/h1-6,12,15H,7-11,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWAQXBOHJRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. Its structural components suggest a complex interaction with biological systems, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 360.8 g/mol
- CAS Number : 2034449-84-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The presence of the chlorobenzyl group and the tetrahydropyran moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies show that derivatives of nicotinamide compounds can exhibit antimicrobial properties. The presence of the chlorobenzyl group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial membranes.
- Anticancer Properties : Some studies have indicated that nicotinamide derivatives can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of sirtuins, which are known to regulate cellular stress responses and apoptosis.
- Neuroprotective Effects : Compounds similar in structure have been studied for their neuroprotective effects, suggesting that this compound may also provide protective benefits against neurodegenerative diseases through modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, researchers synthesized several nicotinamide derivatives and tested their efficacy against various cancer cell lines. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds in a model of Parkinson's disease. Results indicated that these compounds reduced oxidative stress markers and improved neuronal survival rates in vitro . The mechanism was linked to the modulation of sirtuin activity, which plays a crucial role in cellular stress responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 360.8 g/mol |
| CAS Number | 2034449-84-6 |
| Antimicrobial Activity | Positive (in vitro) |
| IC50 (Cancer Cell Lines) | 5 - 15 µM |
| Neuroprotective Effect | Yes |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparative Data of Selected Nicotinamide Analogs
MIC values against *S. aureus.
Key Findings:
Antibacterial Potency : The target compound exhibits superior potency (MIC = 0.5 μg/mL) compared to the thiazol analog (MIC = 8.0 μg/mL), likely due to the enhanced membrane penetration afforded by the tetrahydro-2H-pyran-4-yl methoxy group . However, the morpholine-substituted analog (12b) shows slightly reduced potency (MIC = 0.8 μg/mL) but improved solubility (25 μg/mL vs. 15 μg/mL) .
Metabolic Stability : The morpholine group in 12b contributes to higher metabolic stability (80% remaining after 1 hour in liver microsomes) compared to the target compound (60%), suggesting that oxygen-containing heterocycles enhance resistance to oxidative metabolism .
Impact of Benzyl Substituents : Replacement of the 4-chlorobenzyl group with a 4-(4-chlorophenyl)thiazol-2-yl moiety (thiazol analog) drastically reduces activity, highlighting the importance of the benzylamine linker for target binding .
Pharmacokinetic and Physicochemical Properties
- Solubility : The tetrahydro-2H-pyran group improves solubility compared to purely hydrophobic substituents (e.g., cyclohexylmethoxy), though it underperforms relative to morpholine derivatives .
- Lipophilicity (LogP) : The target compound has a LogP of 2.8, intermediate between the morpholine analog (LogP = 2.1) and cyclohexyl analog (LogP = 3.5), reflecting a balance between hydrophobicity and polarity .
Selectivity and Toxicity
- Cytotoxicity : The target compound exhibits low cytotoxicity (IC50 > 50 μM in HEK293 cells), comparable to 12b (IC50 > 50 μM) but superior to the thiazol analog (IC50 = 12 μM) .
- Enzyme Inhibition : Unlike analogs with bulkier substituents, the tetrahydro-2H-pyran-4-yl methoxy group minimizes off-target inhibition of cytochrome P450 enzymes (e.g., CYP3A4 inhibition < 10% at 10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
